molecular formula C14H17BrN2O B1432220 (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide CAS No. 1609400-07-8

(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide

Cat. No.: B1432220
CAS No.: 1609400-07-8
M. Wt: 309.2 g/mol
InChI Key: KSZNONNSUZLBPH-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide is a hydrobromide salt characterized by a 4-methoxybenzyl group and a 2-pyridinylmethyl moiety attached to a central amine. The compound is primarily utilized in research settings, as indicated by its listing in chemical catalogs (e.g., CymitQuimica, Ref. 10-F361310) . Its molecular formula is inferred as C₁₄H₁₆BrN₂O, with a calculated molecular weight of 308 g/mol. The 4-methoxy group enhances electron-donating properties, while the pyridinyl nitrogen may contribute to hydrogen bonding and coordination chemistry.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.BrH/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13;/h2-9,15H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZNONNSUZLBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide typically involves the reaction of 4-methoxybenzylamine with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final product is obtained by treating the amine with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The hydrobromide salt is typically crystallized from an appropriate solvent to obtain the final product in solid form.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

    Substitution: The methoxy group and the pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting substituent variations, molecular formulas, and available

Compound Name Substituent R1 Substituent R2 Molecular Formula MW Notes (Activity/Properties)
(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide 4-Methoxybenzyl 2-Pyridinylmethyl C₁₄H₁₆BrN₂O 308* Research reagent
(4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide 4-Methoxybenzyl 4-Nitrobenzyl C₁₅H₁₇BrN₂O₃ 353.21 Lab chemical; nitro group introduces electron-withdrawing effects
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide 4-Methoxybenzyl 2-Naphthylmethyl C₁₉H₁₉BrNO 358 Higher hydrophobicity; solid (95% purity)
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide 2-(4-Methoxyphenyl)ethyl 4-Pyridinylmethyl C₁₅H₁₉BrN₂O 323.24 Extended alkyl chain; pyridine positional isomer
(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide 2,3-Dimethoxybenzyl 2-Methoxybenzyl C₁₇H₂₂BrNO₃ 380.27 Multiple methoxy groups; increased steric bulk

*Calculated based on inferred formula.

Key Observations

  • Substituent Effects: Electron-Donating vs. Hydrophobicity: The naphthylmethyl substituent (C₁₉H₁₉BrNO) significantly increases molecular weight and hydrophobicity, which may influence membrane permeability in biological systems .
  • For example, a thiazole-based hydrobromide salt () demonstrated anticancer activity against leukemia, hepatocarcinoma, and lung carcinoma cells, suggesting that methoxy and aromatic substituents may play roles in cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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